2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide
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Overview
Description
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopropylacetamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps. One common approach starts with the preparation of the triazinoindole core, followed by the introduction of the bromine and methyl groups. The final step involves the attachment of the cyclopropylacetamide moiety through a nucleophilic substitution reaction.
Preparation of Triazinoindole Core: The triazinoindole core can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Methylation:
Attachment of Cyclopropylacetamide: The final step involves the nucleophilic substitution of the sulfanyl group with N-cyclopropylacetamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or sulfanyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 8-bromo-2,3-dihydro-5H-as-triazino[5,6-b]indole-3-thione
- 6-bromo-1,2,4-triazine-3,5-(2H,4H)-dione
Uniqueness
2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylacetamide moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C15H14BrN5OS |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H14BrN5OS/c1-21-11-5-2-8(16)6-10(11)13-14(21)18-15(20-19-13)23-7-12(22)17-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,17,22) |
InChI Key |
UCGZMMSFWXSQIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC(=O)NC4CC4 |
Origin of Product |
United States |
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